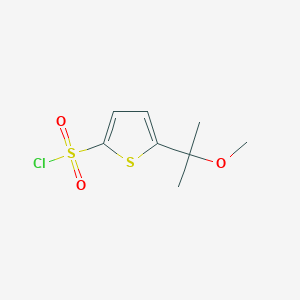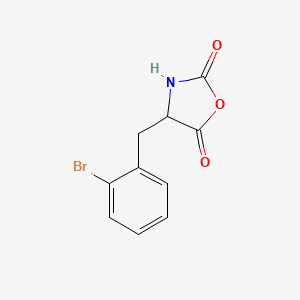
1-(7-Methoxy-1-naphthyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxy-1-naphthyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a methoxy-substituted naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1-naphthylamine. This can be achieved through the nitration of 7-methoxy-1-naphthalene followed by reduction to obtain the amine.
Cyclopentanone Reaction: The 7-methoxy-1-naphthylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the use of a stainless steel coil reactor at elevated temperatures and pressures can facilitate the reaction, resulting in higher conversion rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclopentanamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(7-Methoxy-1-naphthyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide: A structurally similar compound with a different substitution pattern on the naphthalene ring.
2-Methoxy-1-naphthaleneboronic acid: Another naphthalene derivative with a boronic acid functional group.
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentanamine and a methoxy-naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H19NO |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
1-(7-methoxynaphthalen-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-18-13-8-7-12-5-4-6-15(14(12)11-13)16(17)9-2-3-10-16/h4-8,11H,2-3,9-10,17H2,1H3 |
Clave InChI |
WRKSHKIDXGCXJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC=C2C3(CCCC3)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)









